7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol
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Overview
Description
7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol is a complex organic compound with the molecular formula C28H28O2 and a molecular weight of 396.52 g/mol This compound is part of the dibenzanthracene family, which is known for its polycyclic aromatic hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol typically involves multi-step organic reactions. One common method includes the reaction of 1,2:5,6-dibenzanthracene with propyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The intermediate product is then subjected to hydrolysis to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including anti-cancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in oncology.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes
Mechanism of Action
The mechanism of action of 7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol involves its interaction with cellular components at the molecular level. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS), contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
7,14-Dihydrodibenz(a,h)anthracene: Similar structure but lacks the propyl groups and hydroxyl functionalities.
Dibenz(a,h)anthracene-7,14-diol: Similar structure but lacks the propyl groups
Uniqueness
7,14-Dihydro-7,14-dipropyldibenz(a,h)anthracene-7,14-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63041-56-5 |
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Molecular Formula |
C28H28O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
7,14-dipropylnaphtho[1,2-b]phenanthrene-7,14-diol |
InChI |
InChI=1S/C28H28O2/c1-3-17-27(29)23-15-13-20-10-6-8-12-22(20)26(23)28(30,18-4-2)24-16-14-19-9-5-7-11-21(19)25(24)27/h5-16,29-30H,3-4,17-18H2,1-2H3 |
InChI Key |
FRQSMRFSNSDREC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C3=CC=CC=C3C=C2)C(C4=C1C5=CC=CC=C5C=C4)(CCC)O)O |
Origin of Product |
United States |
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